molecular formula C13H10Cl2N2O B3073910 N-(4-Aminophenyl)-2,6-dichlorobenzamide CAS No. 1018457-96-9

N-(4-Aminophenyl)-2,6-dichlorobenzamide

Cat. No. B3073910
CAS RN: 1018457-96-9
M. Wt: 281.13 g/mol
InChI Key: WQGXLGFLQQZGAY-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-2,6-dichlorobenzamide” is likely a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further attached to a benzamide group (a benzene ring attached to a carboxamide group). The benzamide group is substituted with two chlorine atoms .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Aminophenyl)-2,6-dichlorobenzamide” would depend on its specific structure and the reaction conditions. Similar compounds have been involved in reactions such as the Friedel-Crafts reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-2,6-dichlorobenzamide” would depend on its specific structure. Similar compounds often appear as solid crystals at room temperature .

Scientific Research Applications

  • Environmental Assessments :

    • N-(4-Aminophenyl)-2,6-dichlorobenzamide, as a metabolite of the herbicide dichlobenil, can be assessed through isotope fractionation during its biodegradation. This process can be used to evaluate its fate in the environment, with significant carbon and nitrogen isotopic enrichment factors observed during its degradation. This suggests its potential utility in environmental monitoring and assessments (Reinnicke et al., 2012).
  • Cancer Research :

    • In cancer research, certain compounds related to N-(4-Aminophenyl)-2,6-dichlorobenzamide have shown potent antiproliferative activities against various cancer cell lines. These compounds, acting as dual inhibitors of histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), have demonstrated significant effects in arresting the cell cycle and promoting apoptosis in cancer cells (Cheng et al., 2020).
  • Groundwater Contamination Analysis :

    • Analysis of environmental concentrations of dichlobenil and its main metabolite 2,6-dichlorobenzamide (a structurally similar compound to N-(4-Aminophenyl)-2,6-dichlorobenzamide) has been crucial in understanding their distribution and impact in the environment. This research is essential for the development of strategies to manage and mitigate groundwater contamination (Björklund et al., 2011).
  • Herbicide Development :

    • N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to N-(4-Aminophenyl)-2,6-dichlorobenzamide, has been identified as a potential herbicide effective against various grasses. This suggests that compounds with structural similarities may have agricultural applications (Viste et al., 1970).
  • Bioremediation :

    • Research into the biodegradation of 2,6-dichlorobenzamide (BAM) by Aminobacter spp. highlights the potential of these bacteria for bioremediation of contaminated sites. These bacteria can degrade BAM, a persistent environmental pollutant, thereby offering a solution for cleaning up contaminated groundwater and soil (Sørensen et al., 2006).
  • Biocatalysis in Water Treatment :

    • Aminobacter sp. MSH1 has been studied for its ability to mineralize BAM in water, presenting a biocatalytic approach for the removal of such micropollutants from groundwater. This research opens pathways for the development of biological methods in water treatment processes (Raes et al., 2019).

Mechanism of Action

The mechanism of action of “N-(4-Aminophenyl)-2,6-dichlorobenzamide” would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “N-(4-Aminophenyl)-2,6-dichlorobenzamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “N-(4-Aminophenyl)-2,6-dichlorobenzamide” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(4-aminophenyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGXLGFLQQZGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2,6-dichlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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